![molecular formula C25H22N2O3S B2588606 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide CAS No. 865180-77-4](/img/structure/B2588606.png)
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, an allyl group, and a phenoxybenzamide group.
Mechanism of Action
Target of Action
Benzothiazole derivatives, which this compound is a part of, have been found to augment glucose uptake in skeletal muscle cells and stimulate insulin secretion from pancreatic β-cells via AMPK activation .
Biochemical Pathways
The compound, being a benzothiazole derivative, likely affects the AMPK pathway, which plays a key role in cellular energy homeostasis .
Pharmacokinetics
Benzothiazole derivatives are generally known for their broad range of chemical and biological properties .
Result of Action
Benzothiazole derivatives are known to increase glucose uptake and stimulate insulin secretion .
Biochemical Analysis
Biochemical Properties
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to activate adenosine monophosphate-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis . This activation enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion from pancreatic β-cells . Additionally, the compound exhibits binding affinity towards certain bacterial enzymes, contributing to its antimicrobial properties .
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell proliferation and promoting apoptosis . This compound also modulates cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, its activation of AMPK influences gene expression related to glucose metabolism and lipid synthesis . Furthermore, it affects cellular metabolism by enhancing glucose uptake and utilization, thereby improving overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the AMPK enzyme, leading to its activation and subsequent phosphorylation of downstream targets involved in metabolic pathways . This binding interaction enhances the enzyme’s activity, promoting glucose uptake and insulin secretion. Additionally, the compound’s antimicrobial action is attributed to its ability to inhibit bacterial enzyme function, thereby disrupting essential bacterial processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time The compound demonstrates stability under standard laboratory conditions, maintaining its activity over extended periodsIn vitro studies have shown sustained activation of AMPK and consistent antimicrobial activity over time .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively activates AMPK and enhances glucose uptake without significant adverse effects . Higher doses may lead to toxicity, manifesting as cellular stress and potential organ damage. Threshold effects have been observed, indicating a narrow therapeutic window that requires careful dosage optimization .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as AMPK, influencing metabolic flux and metabolite levels . The compound enhances glucose metabolism by promoting the phosphorylation of key metabolic enzymes, thereby increasing glucose uptake and utilization. Additionally, it affects lipid metabolism by regulating the expression of genes involved in lipid synthesis and breakdown .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as skeletal muscle cells and pancreatic β-cells . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with AMPK and other metabolic enzymes . Post-translational modifications, such as phosphorylation, may further influence its localization and function. The compound’s ability to target specific cellular compartments enhances its efficacy in modulating metabolic pathways and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the allyl group: The allyl group can be introduced via a palladium-catalyzed allylation reaction.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Formation of the phenoxybenzamide: This step involves the reaction of the benzo[d]thiazole intermediate with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Epoxides: and from oxidation reactions.
Amines: from reduction reactions.
Substituted phenoxy derivatives: from substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its potential as a ligand for various receptors or enzymes can be explored to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide
- (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide
- (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide
Uniqueness
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxy group, for example, can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-3-15-27-22-14-13-20(29-4-2)17-23(22)31-25(27)26-24(28)18-9-8-12-21(16-18)30-19-10-6-5-7-11-19/h3,5-14,16-17H,1,4,15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBAEHIXKZWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)
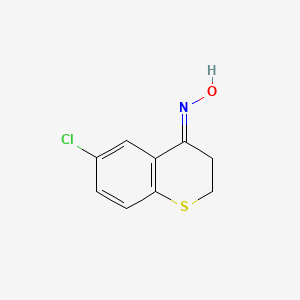
![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2588527.png)
![6-[(oxan-4-yl)methoxy]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2588529.png)
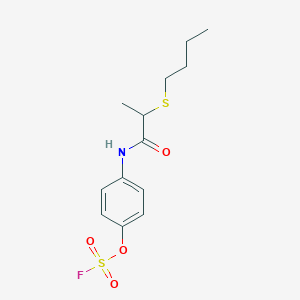

![1-(2H-1,3-benzodioxol-5-yl)-3-{2-[4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B2588534.png)
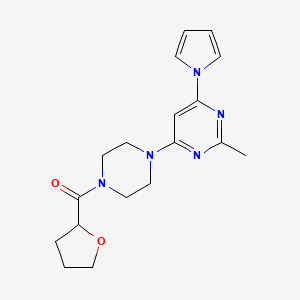
![methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)
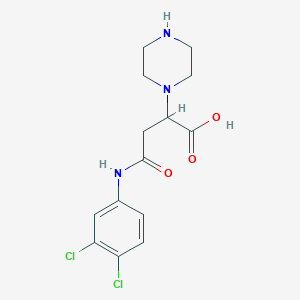
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)
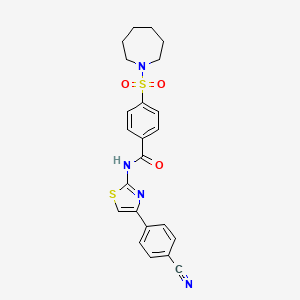
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
